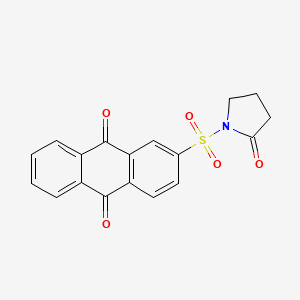
2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features a pyrrolidinone ring, a sulfonyl group, and an anthracene-9,10-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene-9,10-dione moiety can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order quinones, while reduction could produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to various biological outcomes. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve the inhibition of certain enzymes or interference with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring and have similar biological activities.
Anthraquinone derivatives: Compounds with the anthracene-9,10-dione moiety, known for their anticancer and antimicrobial properties.
Uniqueness
2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S/c20-16-6-3-9-19(16)25(23,24)11-7-8-14-15(10-11)18(22)13-5-2-1-4-12(13)17(14)21/h1-2,4-5,7-8,10H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEMNEWFROXGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHOXYBENZAMIDE](/img/structure/B2465168.png)

![1-methyl-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2465173.png)
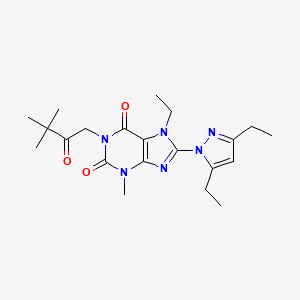
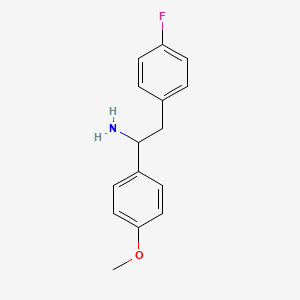
![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(2,6-difluorophenyl)methyl]benzamide](/img/structure/B2465176.png)
![2-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2465179.png)
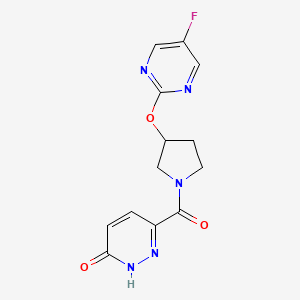

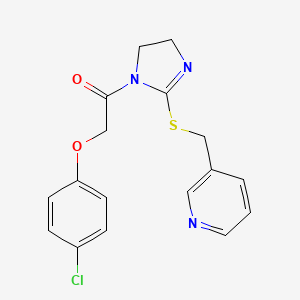
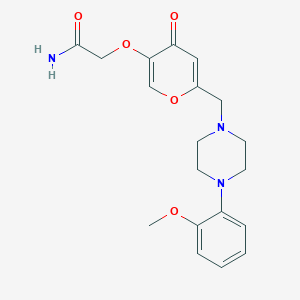
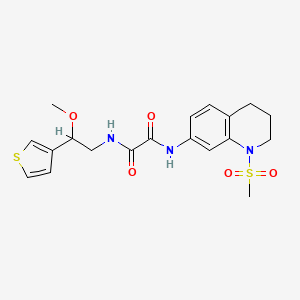
![N-(3,4-dichlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2465187.png)
![2-(propan-2-yl)-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2465189.png)
